![molecular formula C12H12BrN3S B5698968 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5698968.png)
5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol, also known as BrPTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, several studies have suggested that 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol exerts its therapeutic effects by inducing cell cycle arrest, apoptosis, and autophagy in cancer cells. In addition, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been reported to inhibit the activity of certain enzymes, including topoisomerase II and β-glucuronidase, which are involved in cancer progression and metastasis. Moreover, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been shown to modulate the expression of various genes and proteins involved in cancer cell proliferation, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been reported to have several biochemical and physiological effects. In cancer cells, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been shown to induce DNA damage, inhibit cell proliferation, and promote apoptosis. In addition, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been reported to modulate the expression of various proteins involved in cancer cell survival, migration, and invasion. Moreover, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been shown to possess antimicrobial activity by inhibiting the growth of bacteria and fungi. Furthermore, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has several advantages and limitations for lab experiments. One of the advantages is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. In addition, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been reported to exhibit low toxicity in normal cells, which is an important consideration for drug development. However, one of the limitations of 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties. Moreover, the mechanism of action of 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol is not fully understood, which can hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research on 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol. One of the directions is the development of novel synthetic methods for 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol and its analogs, which can improve the yield and purity of the compound. In addition, the elucidation of the mechanism of action of 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol can provide insights into its therapeutic potential and facilitate the development of more potent and selective analogs. Moreover, the evaluation of the pharmacokinetic and pharmacodynamic properties of 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol in preclinical and clinical studies can provide important information for its development as a therapeutic agent. Finally, the investigation of the synergistic effects of 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol with other anticancer drugs and its combination with other therapeutic modalities, such as radiation therapy and immunotherapy, can enhance its therapeutic efficacy and reduce the risk of drug resistance.
Synthesis Methods
The synthesis of 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol involves the reaction of 2-bromoaniline with 2-methyl-2-propen-1-ol in the presence of triethylamine, followed by the reaction with thiosemicarbazide in the presence of acetic acid. The final product is obtained through the cyclization of the intermediate compound in the presence of sodium hydroxide. The synthesis of 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been reported in several studies, and the yield and purity of the compound can be optimized by adjusting the reaction conditions.
Scientific Research Applications
5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In particular, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has shown promising results in the treatment of breast cancer, lung cancer, and prostate cancer. In addition, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been reported to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Moreover, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-(2-bromophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3S/c1-8(2)7-16-11(14-15-12(16)17)9-5-3-4-6-10(9)13/h3-6H,1,7H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSOPYOHTDNIDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NNC1=S)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione |
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